

The Role of hACC2-IN-1 in Fatty Acid Metabolism: A Technical Guide

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Compound of Interest		
Compound Name:	hACC2-IN-1	
Cat. No.:	B15575764	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of the role of acetyl-CoA carboxylase 2 (ACC2) inhibitors, with a specific focus on the compound **hACC2-IN-1**, in the regulation of fatty acid metabolism. It is intended for researchers, scientists, and drug development professionals. This document outlines the core mechanism of action of ACC2 inhibitors, presents available quantitative data for **hACC2-IN-1**, and provides detailed experimental protocols for the evaluation of such compounds. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the scientific principles and methodologies.

Introduction: The Role of ACC2 in Fatty Acid Metabolism

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism.[1] There are two main isoforms, ACC1 and ACC2, which have distinct cellular locations and functions.[1][2] ACC1 is primarily found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key building block for the synthesis of new fatty acids.[2][3]



In contrast, ACC2 is located on the outer mitochondrial membrane, particularly in oxidative tissues such as the heart and skeletal muscle.[1][2] The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[1][2] CPT1 is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2] By inhibiting CPT1, ACC2 effectively acts as a brake on fatty acid oxidation.[1]

Inhibition of ACC2, therefore, presents a promising therapeutic strategy for metabolic disorders characterized by excess lipid accumulation, such as obesity and type 2 diabetes.[1][4] By blocking ACC2 activity, intracellular malonyl-CoA levels decrease, which in turn relieves the inhibition of CPT1.[1] This allows for an increased influx of fatty acids into the mitochondria, leading to a higher rate of fatty acid oxidation and potentially reducing fat storage.[1][5]

hACC2-IN-1: A Potent ACC2 Inhibitor

hACC2-IN-1 is a potent inhibitor of human ACC2. While detailed peer-reviewed studies on this specific compound are limited, its fundamental biochemical activity has been characterized.

Quantitative Data

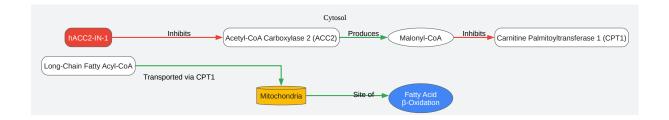
The primary quantitative metric available for **hACC2-IN-1** is its half-maximal inhibitory concentration (IC50) against human ACC2.

Compound	Target	IC50 (μM)	Source
hACC2-IN-1	hACC2	2.5	MedChemExpress

Core Signaling Pathway

The inhibition of ACC2 by compounds like **hACC2-IN-1** directly impacts the fatty acid oxidation pathway. The signaling cascade is a linear and well-defined process.





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Caption: Signaling pathway of ACC2 inhibition by hACC2-IN-1.

Experimental Protocols

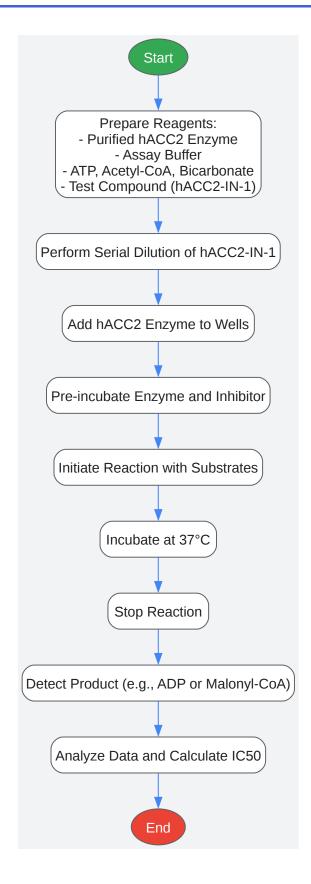
To fully characterize the role of an ACC2 inhibitor like **hACC2-IN-1** in fatty acid metabolism, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

Biochemical Assay: ACC2 IC50 Determination

This protocol outlines a method to determine the IC50 value of an inhibitor against purified ACC2 enzyme.

Workflow:





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Caption: Workflow for determining the IC50 of an ACC2 inhibitor.



Materials:

- Purified recombinant human ACC2 enzyme
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
- ATP
- Acetyl-CoA
- Sodium Bicarbonate
- Test inhibitor (hACC2-IN-1) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- · 96-well plates

Procedure:

- Prepare serial dilutions of hACC2-IN-1 in assay buffer.
- Add a fixed amount of purified hACC2 enzyme to each well of a 96-well plate.
- Add the diluted inhibitor to the wells and pre-incubate for 15-30 minutes at room temperature.
- Initiate the enzymatic reaction by adding a mixture of ATP, acetyl-CoA, and sodium bicarbonate.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction according to the detection kit manufacturer's instructions.
- Add the detection reagent to measure the amount of product formed (e.g., ADP).
- Measure the signal (e.g., luminescence) using a plate reader.



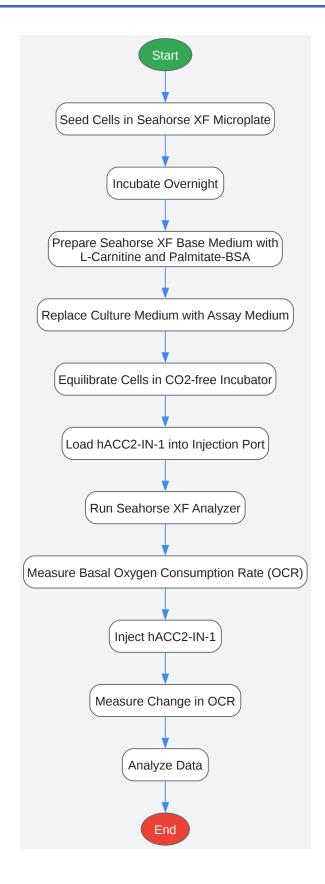
• Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[6]

Cellular Assay: Fatty Acid Oxidation (FAO) Measurement

This protocol uses the Seahorse XF Analyzer to measure the effect of an ACC2 inhibitor on the rate of fatty acid oxidation in live cells.[7]

Workflow:





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Caption: Workflow for measuring fatty acid oxidation using a Seahorse XF Analyzer.



Materials:

- Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Base Medium
- L-Carnitine
- Palmitate-BSA FAO Substrate
- hACC2-IN-1
- Seahorse XF Analyzer

Procedure:

- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[8]
- One hour prior to the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-carnitine and Palmitate-BSA substrate.
- Incubate the plate in a CO2-free incubator at 37°C for one hour to allow the cells to equilibrate.[8]
- Load hACC2-IN-1 (and appropriate vehicle controls) into the injection ports of the Seahorse
 XF sensor cartridge.
- Place the cell plate into the Seahorse XF Analyzer and initiate the protocol.
- Measure the basal oxygen consumption rate (OCR).
- Inject hACC2-IN-1 and monitor the subsequent changes in OCR. An increase in OCR indicates an increase in fatty acid oxidation.
- Analyze the data using the Seahorse Wave software.



Cellular Assay: Malonyl-CoA Measurement

This protocol describes the quantification of intracellular malonyl-CoA levels in response to ACC2 inhibition using liquid chromatography-mass spectrometry (LC-MS).[9]

Materials:

- · Cultured cells
- hACC2-IN-1
- Phosphate-buffered saline (PBS)
- 10% Trichloroacetic acid (TCA)
- Internal standard (e.g., [13C3]malonyl-CoA)
- Solid-phase extraction (SPE) columns
- · HPLC-MS system

Procedure:

- Culture cells to the desired confluency and treat with hACC2-IN-1 or vehicle control for the
 desired time.
- · Wash the cells with ice-cold PBS.
- Lyse the cells and precipitate proteins by adding ice-cold 10% TCA.
- Add the internal standard to the lysate.
- Centrifuge the lysate to pellet the protein precipitate.
- Isolate the malonyl-CoA from the supernatant using a reversed-phase SPE column.[9]
- Elute the malonyl-CoA and analyze the sample using a validated HPLC-MS method.[9]



 Quantify the malonyl-CoA concentration by comparing the peak area of the analyte to that of the internal standard against a standard curve.[9]

In Vivo Model: Diet-Induced Obese Mice

To assess the in vivo efficacy of an ACC2 inhibitor, a diet-induced obesity (DIO) mouse model is commonly used.[2]

Procedure:

- Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity and insulin resistance.[2]
- Once the desired phenotype is achieved, the mice are randomized into treatment and vehicle control groups.
- hACC2-IN-1 is administered orally or via another appropriate route at various doses.
- Body weight, food intake, and body composition are monitored throughout the study.
- At the end of the study, blood samples are collected to measure plasma levels of triglycerides, glucose, and insulin.[2]
- Tissues such as the liver, skeletal muscle, and adipose tissue can be harvested for further analysis, including malonyl-CoA levels, gene expression analysis, and histology.

Conclusion

hACC2-IN-1 is a potent inhibitor of ACC2, a key regulator of fatty acid oxidation. By inhibiting ACC2, hACC2-IN-1 is expected to increase fatty acid oxidation and reduce lipid accumulation, making it a compound of interest for the research and development of therapies for metabolic diseases. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of hACC2-IN-1 and other ACC2 inhibitors, from initial biochemical characterization to in vivo efficacy studies. The provided visualizations of the core signaling pathway and experimental workflows aim to enhance the understanding of the scientific principles and practical execution of these studies. Further research is required to fully elucidate the therapeutic potential of hACC2-IN-1.



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